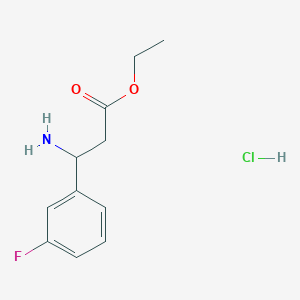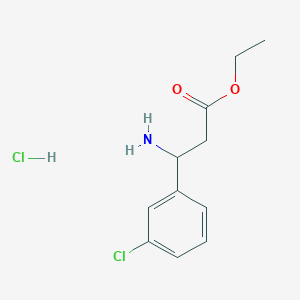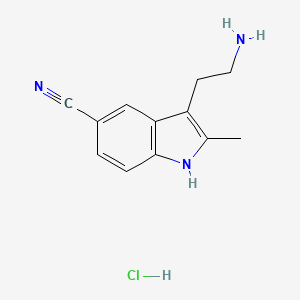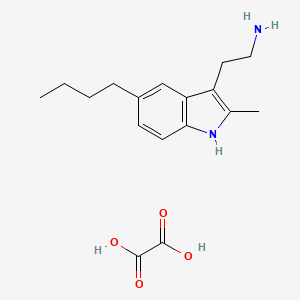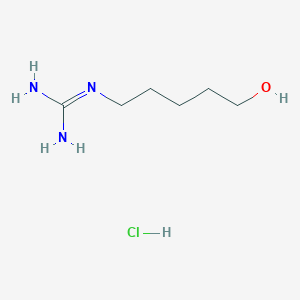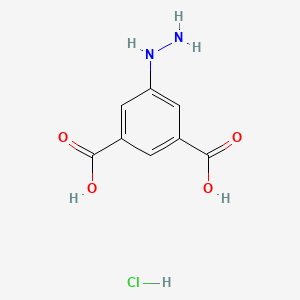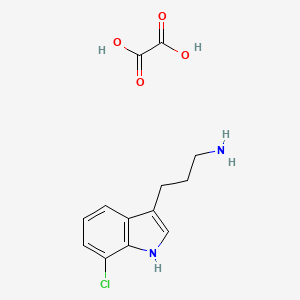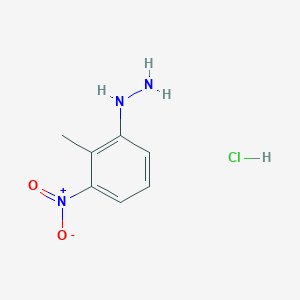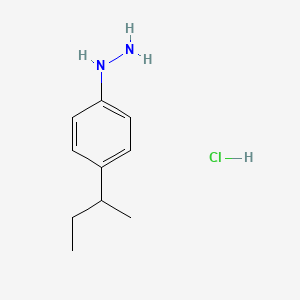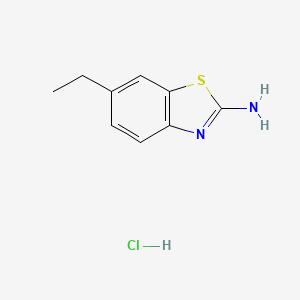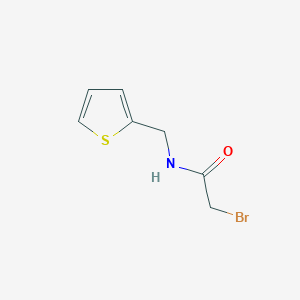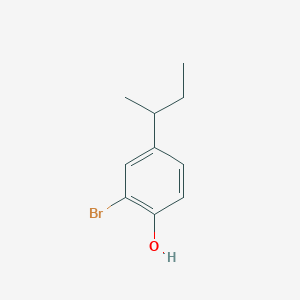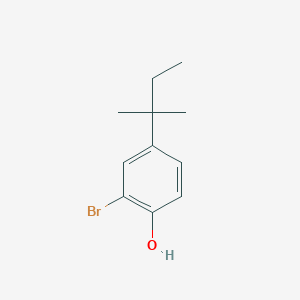
Boc-Ser(Fmoc-Val)-OH
Overview
Description
The compound tert-butoxycarbonyl-serine(9-fluorenylmethyloxycarbonyl-valine)-hydroxide (Boc-Ser(Fmoc-Val)-OH) is a protected dipeptide used in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of serine, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of valine. These protecting groups are crucial in solid-phase peptide synthesis, allowing for selective deprotection and elongation of the peptide chain.
Mechanism of Action
Target of Action
Boc-Ser(Fmoc-Val)-OH is primarily used in the synthesis of peptides, which are key intermediates for the convergent synthesis of proteins . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound this compound is involved in the Fmoc-based solid-phase synthesis of peptides . The Fmoc group is removed typically with piperidine, which in turn scavenges the liberated dibenzofulvene to form a fulvene-piperidine adduct . This process enables the synthesis of peptide thioester surrogates .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation . This compound plays a crucial role in the amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .
Result of Action
The result of the action of this compound is the successful synthesis of peptide a-thioesters . These peptide a-thioesters are key intermediates for the convergent synthesis of proteins .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficacy and stability of the compound . For instance, the Fmoc group is removed typically with piperidine, and this process can be influenced by the choice of solvent .
Biochemical Analysis
Biochemical Properties
Boc-Ser(Fmoc-Val)-OH is primarily used in the synthesis of peptides and proteins. It interacts with several enzymes and proteins during these processes. For instance, it can be involved in reactions catalyzed by proteases, which cleave peptide bonds, and ligases, which form new peptide bonds. The compound’s interactions with these enzymes are essential for the successful synthesis of longer peptide chains. Additionally, this compound can interact with other biomolecules, such as nucleotides and cofactors, which may influence its reactivity and stability in biochemical reactions .
Cellular Effects
This compound can influence various cellular processes when introduced into cell cultures. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in a cellular environment can lead to changes in the activity of kinases and phosphatases, enzymes that regulate signaling pathways through phosphorylation and dephosphorylation. These changes can subsequently alter gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, this compound may act as a competitive inhibitor for certain proteases, preventing them from cleaving peptide bonds. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can remain stable for extended periods under controlled conditions. Its stability may decrease in the presence of certain enzymes or reactive molecules, leading to degradation and reduced efficacy. Long-term exposure to this compound in cell cultures can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-Val)-OH typically involves the following steps:
Protection of Serine: The amino group of serine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of Valine: The amino group of valine is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected serine and valine are coupled using a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Fmoc-Val)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acids like trifluoroacetic acid (TFA) for Boc and bases like piperidine for Fmoc.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Coupling: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products
Deprotected Amino Acids: Serine and valine after removal of Boc and Fmoc groups.
Extended Peptides: Peptides formed by coupling this compound with other amino acids or peptides.
Scientific Research Applications
Boc-Ser(Fmoc-Val)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials and nanostructures.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Boc-Val)-OH: Similar compound with both amino groups protected by tert-butoxycarbonyl.
Fmoc-Ser(Fmoc-Val)-OH: Similar compound with both amino groups protected by 9-fluorenylmethyloxycarbonyl.
Uniqueness
Boc-Ser(Fmoc-Val)-OH is unique due to the combination of Boc and Fmoc protecting groups, allowing for selective deprotection and versatile use in peptide synthesis. This dual protection strategy provides greater control over the synthesis process compared to compounds with only one type of protecting group.
Properties
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSTCBLZOMXJJ-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110238 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-08-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


